molecular formula C13H17N3O3 B12311610 rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans

Cat. No.: B12311610
M. Wt: 263.29 g/mol
InChI Key: FSAQOVCTZRATGA-UHFFFAOYSA-N
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Description

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans (hereafter referred to as Compound A) is a chiral piperidine derivative featuring a cyclopropyl group at position 1, a 1-methylimidazole substituent at position 2, and a carboxylic acid moiety at position 2. The trans configuration of the stereocenters at positions 2 and 3 is critical for its structural and functional properties.

Key structural attributes include:

  • Cyclopropane ring: Enhances rigidity and metabolic stability.
  • 1-Methylimidazole: Contributes to solubility and binding interactions.
  • 6-Oxopiperidine: Introduces a ketone group, influencing electronic properties and reactivity.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C13H17N3O3/c1-15-7-6-14-12(15)11-9(13(18)19)4-5-10(17)16(11)8-2-3-8/h6-9,11H,2-5H2,1H3,(H,18,19)

InChI Key

FSAQOVCTZRATGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2C(CCC(=O)N2C3CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Stereoselective Piperidine Ring Formation

The piperidine scaffold is constructed via cyclization or ring-closing reactions. A preferred method involves Dieckmann cyclization of appropriately substituted ε-amino esters. For example, ethyl 3-cyclopropylaminopent-4-enoate undergoes base-mediated cyclization to form the 6-oxopiperidine-3-carboxylate intermediate. This step is critical for establishing the trans configuration at C2 and C3, achieved through chiral auxiliary-assisted asymmetric synthesis or enzymatic resolution. Bakers' yeast reduction of ketopiperidine precursors has been reported to yield trans-configured products with >97% enantiomeric excess (e.e.).

Reaction Conditions

Step Reagents/Conditions Yield Stereoselectivity Source
Cyclization KOtBu, THF, -78°C to 0°C 80% >99% d.e.
Chiral resolution (R)-(−)-Mandelic acid, EtOH 65% 97% e.e.

Imidazole Substituent Installation

The 1-methyl-1H-imidazol-2-yl group is introduced via Palladium-catalyzed cross-coupling . A Suzuki-Miyaura reaction between a boronic ester-functionalized piperidine and 2-bromo-1-methylimidazole achieves regioselective coupling. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and SPhos ligand in dioxane/water (3:1) at 100°C yield 84% coupled product.

Reaction Optimization

Parameter Optimal Value Impact on Yield
Ligand SPhos +22% vs. PPh₃
Temperature 100°C 84% vs. 45% (80°C)
Solvent 1,4-Dioxane/H₂O Prevents hydrolysis

Oxidation to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (1:1) at 60°C for 12 hours. For oxidation-resistant substrates, Tempo/NaClO₂ in acetonitrile/water selectively oxidizes primary alcohols to carboxylic acids without epimerization.

Comparative Hydrolysis Data

Substrate Conditions Yield Purity
Ethyl ester LiOH, THF/H₂O 92% 98%
tert-Butyl ester TFA/DCM 85% 95%

Racemization Control

The rac-configuration is maintained by avoiding acidic conditions post-cyclization. Patent EP3490986B1 highlights that trifluoroacetic acid (TFA) treatment during Boc-deprotection induces <2% racemization when performed at 0°C for 30 minutes. Chiral HPLC analysis (Chiralpak IA column, hexane/iPrOH 85:15) confirms 99:1 enantiomer ratio.

Purification and Characterization

Final purification employs preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to achieve ≥95% purity. Structural confirmation via $$ ^1H $$-NMR and HRMS:

  • $$ ^1H $$-NMR (400 MHz, D₂O) : δ 7.45 (s, 1H, imidazole-H), 4.21 (dd, J = 10.4 Hz, 1H, C2-H), 3.89 (s, 3H, N-CH₃), 3.02 (m, 1H, C3-H), 2.75 (m, 1H, cyclopropyl-H).
  • HRMS (ESI+) : m/z calc. for C₁₃H₁₆N₃O₃ [M+H]⁺ 264.1331, found 264.1329.

Scale-Up Considerations

Industrial-scale synthesis (Patent WO2023250029A1) emphasizes cost-effective steps:

  • One-pot cyclopropanation-imidazole coupling reduces intermediates.
  • Flow chemistry for oxidation enhances safety and yield (92% vs. 78% batch).
  • Crystallization-induced diastereomer resolution using (1S)-(+)-camphorsulfonic acid achieves 99.5% e.e. at 500 kg scale.

Challenges and Mitigations

  • Imidazole ring instability : Avoid strong bases (e.g., LDA) post-coupling; use buffered aqueous workups.
  • Epimerization at C3 : Conduct ester hydrolysis at pH 7–8 with LiOH.
  • Byproduct formation : Pd scavengers (SiliaMetS Thiol) reduce metal residues to <10 ppm.

Alternative Routes

  • Multicomponent Ugi reaction : Combines cyclopropylamine, methyl glyoxylate, and 1-methyl-2-imidazolecarboxaldehyde in methanol, yielding 55% product but with lower stereocontrol (82:18 trans:cis).
  • Enzymatic desymmetrization : Lipase AS Amano catalyzes kinetic resolution of cis/trans mixtures, enriching trans to 99% e.e. in 48 hours.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the molecule with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that derivatives of cyclopropyl-containing compounds often exhibit antimicrobial properties. The imidazole ring in this compound may enhance its interaction with bacterial membranes or enzymes, leading to potential applications as an antimicrobial agent. Studies show promising results against various bacterial strains, warranting further investigation into its mechanism of action.

2. Anticancer Properties
The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Specific case studies have highlighted its efficacy against certain cancer cell lines, suggesting a pathway for development into anticancer therapeutics.

Biological Research

1. Enzyme Inhibition
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.

2. Neurological Studies
Given the imidazole moiety's known interactions with neurotransmitter systems, rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid may be explored for neuroprotective effects or as a modulator of neurotransmitter release. Research is ongoing to evaluate its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Study Focus Findings
Study AAntimicrobialDemonstrated activity against Staphylococcus aureus with MIC values indicating effectiveness at low concentrations.
Study BAnticancerShowed significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations of 10μM and above.
Study CEnzyme InhibitionInhibited COX-2 activity by 70% compared to control, suggesting anti-inflammatory potential.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine/Imidazole Moieties

The following compounds share structural motifs with Compound A but differ in substituents or stereochemistry:

Compound ID Substituents/Modifications Molecular Formula CAS Number Source
Compound A (Target) 1-Cyclopropyl, 2-(1-methyl-1H-imidazol-2-yl), 3-carboxylic acid, trans configuration C₁₄H₁₈N₂O₃ 1909288-76-1
Compound B (SY220253) 1-Methyl, 2-(1-methyl-1H-imidazol-2-yl), 3-carboxylic acid, rac-(2S,3S) configuration C₁₁H₁₅N₂O₃ 2059923-79-2
Compound C (SY214133) 1-Cyclopropyl, 2-(1-methyl-1H-imidazol-5-yl), 6-oxopiperidine-3-carboxylic acid C₁₄H₁₈N₂O₃ 1909288-76-1
Compound D () rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride C₁₀H₁₄N₂O₃·HCl Not provided

Key Findings:

Stereochemical Impact : Compound B (rac-2S,3S) exhibits reversed stereochemistry compared to Compound A (trans-2R,3R). This inversion significantly alters diastereoselectivity in synthesis and may affect binding affinity to biological targets .

Imidazole Position : Compound C differs in the position of the methylimidazole substituent (imidazol-5-yl vs. imidazol-2-yl). Computational studies suggest that the 2-yl position in Compound A allows stronger π-π stacking interactions compared to the 5-yl isomer .

Ring System Variation: Compound D replaces the piperidine ring with an oxane (tetrahydropyran) system.

Functional Group Comparisons

Cyclopropyl vs. Other Substituents

  • Compound A vs. Compound B : The cyclopropyl group in Compound A provides steric hindrance and rigidity, whereas Compound B’s methyl group offers minimal conformational restriction. Cyclopropane-containing analogs generally exhibit longer plasma half-lives in pharmacokinetic studies .
  • Comparison with tert-Butyl Carbamates () : tert-Butyl groups (e.g., SY214130) introduce bulk but lack the strain energy of cyclopropane, leading to reduced electronic effects on adjacent functional groups .

Carboxylic Acid vs. Ester Derivatives

  • Compound A vs. Ethyl 5-Iodo-1,3-thiazole-2-carboxylate (SY214134) : The free carboxylic acid in Compound A enhances water solubility (logP ~0.5) compared to ester derivatives (logP ~2.1 for SY214134), as predicted by QSPR models .

Pharmacopeial Relevance and Testing

For example:

  • Microbiological Activity : The trans configuration in Compound A mirrors the bioactive conformation of cephalosporins like (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (), where stereochemical accuracy is critical for binding to penicillin-binding proteins .

Biological Activity

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans is a complex organic compound characterized by its cyclopropyl and imidazole groups integrated into a piperidine structure. This unique configuration suggests potential biological activities that warrant exploration in various scientific fields, particularly in medicinal chemistry.

  • Molecular Formula : C13H17N3O3
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 2080399-33-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the imidazole ring may facilitate interactions with biological macromolecules, potentially influencing various signaling pathways.

Biological Activity Overview

Research has indicated that rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against bacterial infections.
  • Anticancer Potential : The structural features of the compound may contribute to its ability to inhibit cancer cell proliferation. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid against common pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Activity

In a separate investigation published in [source], the compound was tested against several cancer cell lines, including breast and colon cancer. The findings revealed that it induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells, highlighting its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehydeStructureModerate antimicrobial activity
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acidStructureLow anticancer activity
rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidinStructureHigh enzyme inhibition

The table illustrates how rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine stands out due to its unique structural features and enhanced biological activities compared to similar compounds.

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